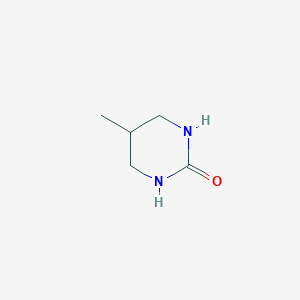
5-Methyltetrahydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound with a pyrimidinone ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a methyl group at the 5-position of the tetrahydropyrimidinone ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydro-2(1H)-pyrimidinone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopropanol with formamide under acidic conditions can yield this compound. The reaction typically requires heating and a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyltetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Pyrimidinone derivatives with various functional groups.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Compounds with substituted functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
5-Methyltetrahydro-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyltetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyrimidinone: Lacks the methyl group at the 5-position, resulting in different chemical properties.
5-Methyl-2(1H)-pyrimidinone: Similar structure but lacks the tetrahydro ring, affecting its reactivity and applications.
Uniqueness
5-Methyltetrahydro-2(1H)-pyrimidinone is unique due to the presence of both the methyl group and the tetrahydro ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
5-methyl-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-5(8)7-3-4/h4H,2-3H2,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZVPFSEDZCKIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325963 |
Source


|
| Record name | 5-Methyltetrahydro-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13092-83-6 |
Source


|
| Record name | NSC522189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyltetrahydro-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
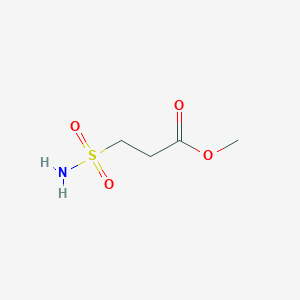
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)
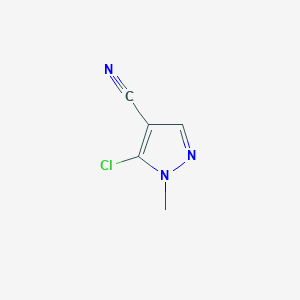
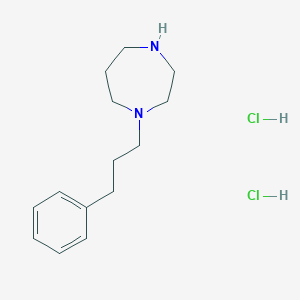
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane](/img/structure/B173746.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
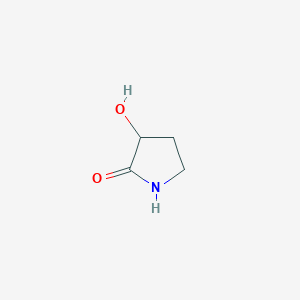

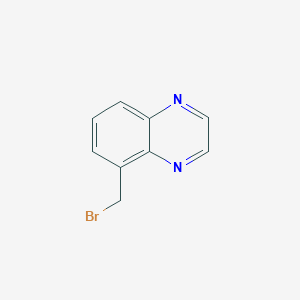
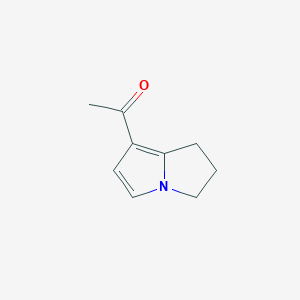

![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)
